5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide
Description
5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide is a halogenated salicylamide derivative characterized by a benzamide core substituted with a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a 2,4,6-trimethylphenyl (mesityl) group attached via the amide nitrogen. This compound belongs to a broader class of salicylamides, which are studied for their antimicrobial, anti-inflammatory, and structural properties. The mesityl group confers steric bulk and electron-donating effects, influencing both its crystallinity and biological interactions .
Properties
CAS No. |
634185-94-7 |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-9-6-10(2)15(11(3)7-9)18-16(20)13-8-12(17)4-5-14(13)19/h4-8,19H,1-3H3,(H,18,20) |
InChI Key |
FICRFMZJXSNCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(2,4,6-trimethylphenyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Structural Comparison
Key structural analogues differ in the substituents on the amide nitrogen or the benzamide core. Below is a comparative table of selected derivatives:
| Compound Name | Substituent on Amide Nitrogen | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide | 2,4,6-Trimethylphenyl | 303.78 | Sterically hindered, electron-rich aryl group |
| 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a) | 4-Chlorophenyl | 280.10 | Electron-withdrawing substituent |
| 5-Chloro-2-hydroxy-N-benzylbenzamide (2b) | Benzyl | 261.70 | Flexible alkyl-aryl group |
| 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide | 4-Nitrophenyl | 291.68 | Strong electron-withdrawing nitro group |
| 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide (CAS 133550-84-2) | 2,6-Diisopropylphenyl | 344.85 | Highly branched, steric hindrance |
Key Observations :
Key Observations :
Biological Activity
5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide is C16H18ClN2O2. The structure features a chloro group, a hydroxyl group, and a trimethylphenyl moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that derivatives of benzamides can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : The presence of hydroxyl groups often correlates with anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Effects : Some benzamide derivatives have demonstrated efficacy against bacterial strains, suggesting potential as antimicrobial agents.
The biological activity of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide may involve several mechanisms:
- Inhibition of Enzymes : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Interaction with Cell Signaling Pathways : These compounds can modulate signaling pathways that regulate cell survival and apoptosis.
- DNA Interaction : Some studies suggest that benzamide derivatives can intercalate DNA, disrupting replication and transcription processes.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of related benzamide compounds on various cancer cell lines. The results indicated that the tested compounds exhibited IC50 values ranging from 0.65 to 9.27 µM against different types of cancer cells, demonstrating significant antiproliferative activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 |
| Compound B | HT-29 (Colon Cancer) | 2.76 |
| Compound C | PANC-1 (Pancreatic Cancer) | 9.27 |
Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of benzamide derivatives. The findings suggested that these compounds reduced pro-inflammatory cytokine levels in vitro, indicating potential for treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
